

17-Hydroxyisolathyrol: A Technical Guide to its Potential Biological Activities

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Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

Cat. No.: B1235966

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Introduction

17-Hydroxyisolathyrol, a macrocyclic diterpene of the jatrophone family, has emerged as a compound of significant interest in the field of pharmacology. Isolated from plants of the Euphorbia genus, this natural product has been primarily investigated for its ability to modulate multidrug resistance (MDR) in cancer cells, a major obstacle in successful chemotherapy. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of **17-Hydroxyisolathyrol**, with a focus on its well-documented role as a P-glycoprotein inhibitor. While the broader class of jatrophone diterpenes exhibits a range of biological effects, including anti-inflammatory and neuroprotective activities, this document will concentrate on the experimentally verified actions of **17-Hydroxyisolathyrol**.

Modulation of Multidrug Resistance (MDR)

The most significant and well-documented biological activity of **17-Hydroxyisolathyrol** is its capacity to reverse multidrug resistance in cancer cells. This phenomenon is primarily attributed to its interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.

Quantitative Data on MDR Reversal

The efficacy of **17-Hydroxyisolathyrol** in overcoming MDR has been quantified in preclinical studies. The following tables summarize the key findings.

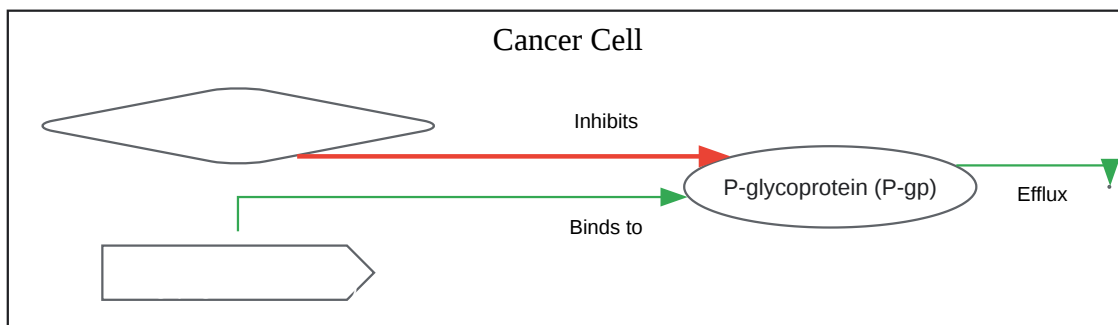
Cell Line	Chemotherapeutic Agent	Concentration of 17-Hydroxyisolathyrol	Fold Reversal of Resistance
MES-SA/Dx5 (Uterine Sarcoma)	Doxorubicin	10 μ M	10.2

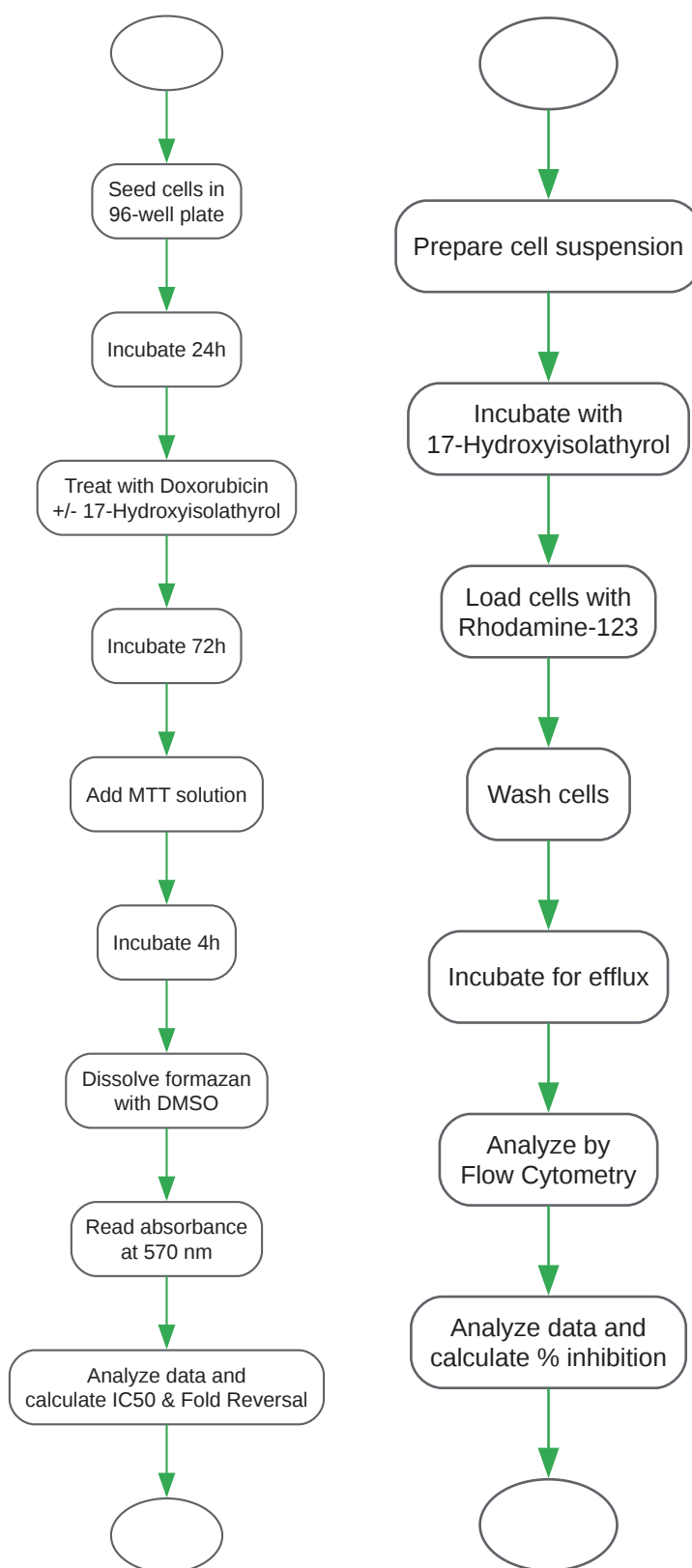
Assay	Cell Line	Concentration of 17-Hydroxyisolathyrol	Inhibition of P-gp Mediated Efflux
Rhodamine-123 Efflux Assay	P-gp overexpressing cancer cells	10 μ M	71%

Mechanism of Action: P-glycoprotein Inhibition

17-Hydroxyisolathyrol is believed to act as a competitive or non-competitive inhibitor of P-glycoprotein. By binding to the transporter, it interferes with the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cells and restoring their cytotoxic efficacy.

Mechanism of MDR Reversal by 17-Hydroxyisolathyrol





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